molecular formula C12H14N2O2 B14334396 Benzenamine, N-2-cyclohexen-1-yl-4-nitro- CAS No. 110228-57-4

Benzenamine, N-2-cyclohexen-1-yl-4-nitro-

Katalognummer: B14334396
CAS-Nummer: 110228-57-4
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: WEJKQPNROXWDBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, N-2-cyclohexen-1-yl-4-nitro- is an organic compound with the molecular formula C12H14N2O2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a 2-cyclohexen-1-yl group and a nitro group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-2-cyclohexen-1-yl-4-nitro- typically involves the nitration of N-2-cyclohexen-1-yl-benzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N-2-cyclohexen-1-yl-4-nitro- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, to form corresponding ketones or alcohols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Benzenamine, N-2-cyclohexen-1-yl-4-amino-.

    Substitution: Various acylated or alkylated derivatives.

    Oxidation: Cyclohexenone or cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenamine, N-2-cyclohexen-1-yl-4-nitro- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzenamine, N-2-cyclohexen-1-yl-4-nitro- depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenamine, N-2-cyclohexen-1-yl-4-nitro- is unique due to the presence of both the cyclohexenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

110228-57-4

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

N-cyclohex-2-en-1-yl-4-nitroaniline

InChI

InChI=1S/C12H14N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h2,4,6-10,13H,1,3,5H2

InChI-Schlüssel

WEJKQPNROXWDBT-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC(C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.